N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a pyrano-pyridine ring system with a trifluoromethoxyphenyl group and a methanesulfonamide moiety
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-14-3-1-11(2-4-14)10-26(22,23)21-13-7-12-9-24-6-5-15(12)20-8-13/h1-4,7-8,21H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPNJVJIPLSIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrano-pyridine ring system, introduction of the trifluoromethoxyphenyl group, and attachment of the methanesulfonamide moiety. Common reagents used in these reactions include pyridine derivatives, trifluoromethoxybenzene, and methanesulfonyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-phenylmethanesulfonamide: Lacks the trifluoromethoxy group.
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(methoxy)phenyl]methanesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-1-[4-(trifluoromethoxy)phenyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
